4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of benzo[b][1,4]oxazepine . Benzo[b][1,4]oxazepines are a rare class of benzoxazepine derivatives .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been used to prepare a series of benzo[b][1,4]oxazepine derivatives . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Molecular Structure Analysis
The molecular structure of benzo[b][1,4]oxazepine derivatives is complex and includes a benzene ring fused with a seven-membered ring containing an oxygen and a nitrogen atom . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[b][1,4]oxazepine derivatives involve the reaction of 2-aminophenols with alkynones . This reaction forms an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications
Benzodiazepine Research and Applications
Benzodiazepines, including compounds with specific structural characteristics similar to the one mentioned, are extensively studied for their pharmacokinetic properties, receptor binding affinities, and potential therapeutic applications. Research in this area focuses on understanding the metabolic pathways, identifying potential therapeutic targets, and exploring the safety profiles of these compounds.
Pharmacokinetics and Metabolism : Studies on compounds like oxazepam highlight the importance of understanding the metabolic pathways and elimination characteristics of benzodiazepines, especially in the context of liver diseases. Such research provides insights into safe medication use in populations with compromised liver function (Shull et al., 1976).
Receptor Binding and Imaging : Investigations into the binding potentials of compounds structurally related to benzodiazepines, for instance, studies using PET imaging with radioligands like [(18)F]p-MPPF, offer valuable data on receptor distributions and densities in the human brain, aiding in the diagnosis and study of neuropsychiatric conditions (Passchier et al., 2000).
Therapeutic Uses and Safety Profiles : The clinical utility of benzodiazepines in anesthesia, as sedatives, and in the treatment of conditions such as anxiety and insomnia, is well documented. Research continues to explore the safety profiles, efficacy, and potential side effects of these compounds to optimize their use in clinical settings. For example, midazolam has been compared with other sedatives for its effects on systemic vascular resistance during surgery, highlighting the nuances in pharmacological actions between different benzodiazepines (Samuelson et al., 1981).
Innovative Applications : Beyond traditional uses, research into benzodiazepines and related compounds encompasses their role in addressing complex health issues, such as neurodegenerative diseases, by targeting specific receptors and pathways. The development of novel PET tracers for in vivo visualization of disease markers, as in the study of alpha-synuclein deposition in multiple system atrophy, exemplifies the potential of these compounds in advancing diagnostic and therapeutic strategies (Kikuchi et al., 2010).
Future Directions
The future directions for research on “4-(2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione” and similar compounds could include the development of new synthetic protocols to construct DBO and DBO derivatives . These methods will serve as a guide to chemists in developing DBO derivatives of pharmacological interest .
Properties
IUPAC Name |
4-[2-(2-ethoxy-5-fluorophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-2-25-17-8-7-12(20)9-14(17)15(22)10-21-18(23)11-26-16-6-4-3-5-13(16)19(21)24/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCBWFIZLYLONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.